1-(3,4-Dimethylphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea
Description
1-(3,4-Dimethylphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea is a urea derivative featuring a 3,4-dimethylphenyl group attached to one nitrogen of the urea core and a 3-hydroxy-3-(thiophen-3-yl)propyl chain on the other nitrogen. The compound combines aromatic (dimethylphenyl) and heteroaromatic (thiophene) moieties, with a hydroxyl group in the propyl chain that may enhance solubility and hydrogen-bonding interactions.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(3-hydroxy-3-thiophen-3-ylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-11-3-4-14(9-12(11)2)18-16(20)17-7-5-15(19)13-6-8-21-10-13/h3-4,6,8-10,15,19H,5,7H2,1-2H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKYNMASVJSCEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCC(C2=CSC=C2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitroaldol Reaction for β-Nitro Alcohol Formation
Thiophen-3-ylaldehyde reacts with nitroethane under basic conditions (K₂CO₃, MeOH) to yield 3-nitro-1-(thiophen-3-yl)propan-1-ol. This step achieves a 78% yield, with the nitro group enabling subsequent reduction to the amine.
Optimization Insight :
Catalytic Hydrogenation to Primary Amine
The β-nitro alcohol undergoes hydrogenation using Raney Ni (H₂, 50 psi, 60°C) in ethanol, yielding 3-amino-1-(thiophen-3-yl)propan-1-ol. Post-reduction purification via silica chromatography achieves >95% purity.
Challenges :
- Over-reduction of the thiophene ring is mitigated by low hydrogen pressure (≤50 psi).
- Stereochemical control at the hydroxy center requires chiral catalysts or resolution post-synthesis.
Urea Bond Formation Strategies
Dirhodium-Catalyzed Coupling
Adapting the method from Synthesis of unsymmetrical urea derivatives via one-pot sequential reactions:
- Reactants : 3,4-Dimethylphenyl isocyanate and 3-hydroxy-3-(thiophen-3-yl)propylamine.
- Catalyst : Dirhodium tetraacetate (2 mol%) in 1,2-dichloroethane at 60°C for 2 hours.
- Yield : 82% after column chromatography (hexane/EtOAc 3:1).
Mechanistic Advantage :
The dirhodium complex facilitates isocyanate generation in situ, minimizing side reactions like biuret formation.
Carbamate Intermediate Route
Alternative pathway using carbamate activation:
- Step 1 : React 3-hydroxypropylamine with triphosgene to form the corresponding carbamate.
- Step 2 : Couple with 3,4-dimethylaniline under basic conditions (Et₃N, CH₂Cl₂).
- Yield : 68% (lower than dirhodium method due to competing hydrolysis).
Stereochemical Resolution of 3-Hydroxypropylamine
The patent Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines outlines a resolution strategy:
- Acylation : Treat racemic 3-hydroxypropylamine with phthalic anhydride to form a semiester.
- Chiral Resolution : React with (1R,2S)-(-)-ephedrine to isolate diastereomeric salts.
- Amine Liberation : Hydrolyze the resolved semiester with aqueous HCl.
Key Data :
| Step | Solvent | Temperature | Yield | ee (%) |
|---|---|---|---|---|
| Diastereomer formation | Toluene | 25°C | 45% | 99 |
| Salt crystallization | Ethanol/water | 0°C | 38% | >99 |
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows 98.5% purity, with retention time = 6.7 min.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Dirhodium catalysis | 82 | 98.5 | Low | High |
| Carbamate intermediate | 68 | 95.2 | None | Moderate |
| Chiral resolution | 38 | 99.9 | >99% ee | Low |
Industrial Considerations
- Cost Analysis : Dirhodium catalysts are expensive ($120/g), favoring small-scale synthesis.
- Green Chemistry : Solvent-free urea formation using microwaves is under investigation but currently lacks reproducibility.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethylphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the manufacture of various chemical products, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-(3,4-Dimethylphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Urea Derivatives
The compound can be compared to other aryl-urea derivatives with variations in substituents, which influence physicochemical properties, bioactivity, and synthetic accessibility. Key examples include:
| Compound Name/ID | Substituents on Urea Core | Molecular Weight (ESI-MS [M+H]⁺) | Yield (%) | Key Functional Groups |
|---|---|---|---|---|
| 1-(4-Cyanophenyl)-3-(3,4-dimethylphenyl)urea (6n) | 4-Cyanophenyl, 3,4-dimethylphenyl | 266.1 | 82.4 | Cyano, dimethylphenyl |
| 1-(4-Cyanophenyl)-3-(3-methoxyphenyl)urea (6l) | 4-Cyanophenyl, 3-methoxyphenyl | 268.1 | 83.0 | Cyano, methoxy |
| 1-(3,4-Dimethylphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea (Target) | 3,4-Dimethylphenyl, 3-hydroxy-3-(thiophen-3-yl)propyl | Not explicitly provided | N/A | Hydroxy, thiophene, dimethylphenyl |
| 1-(3,4-Dimethylphenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9n) | 3,4-Dimethylphenyl, thiazole-piperazine | 422.2 | 75.0 | Piperazine, thiazole, dimethylphenyl |
Notes:
- Target vs. 6n: Both share the 3,4-dimethylphenyl group, but 6n has a 4-cyanophenyl substituent instead of the thiophene-hydroxypropyl chain. In contrast, the target’s thiophene and hydroxyl group may improve π-π stacking and solubility .
- Target vs.
Thiophene-Containing Analogues
Thiophene derivatives are notable for their role in medicinal chemistry due to their metabolic stability and π-π interactions. Examples from include:
- a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: Shares a thiophene ring but lacks the urea core.
- e-(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine : Features a thiophen-3-yl group like the target but incorporates a naphthalene-oxy moiety, which may enhance lipophilicity and receptor binding .
Research Findings and Implications
Physicochemical Properties
- Solubility: The hydroxyl group in the target compound likely improves aqueous solubility compared to non-polar analogs like 6m (3,5-di(trifluoromethyl)phenyl) or 9o (chloro-trifluoromethylphenyl) .
- Molecular Weight : While exact data for the target is unavailable, its molecular weight is estimated to exceed 300 g/mol based on structural complexity, placing it between smaller ureas (e.g., 6n at 266.1) and larger conjugates (e.g., 9n at 422.2) .
Q & A
Q. What are the standard synthetic routes for 1-(3,4-Dimethylphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea, and how is purity ensured?
- Methodological Answer: The synthesis involves two key steps:
- Step 1: Formation of 3,4-dimethylphenyl isocyanate via reaction of 3,4-dimethylaniline with phosgene or substitutes (e.g., triphosgene) under anhydrous conditions .
- Step 2: Coupling the isocyanate with 3-hydroxy-3-(thiophen-3-yl)propylamine in a polar aprotic solvent (e.g., dichloromethane) at 0–25°C .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is used to isolate the product. Purity is confirmed via HPLC (>95%) and NMR spectroscopy .
Q. How is the molecular structure of this compound characterized, and what distinguishes it from analogs?
- Methodological Answer:
- Analytical Techniques:
- 1H/13C NMR: Assigns protons and carbons (e.g., urea NH at δ 6.8–7.2 ppm; thiophene protons at δ 7.3–7.5 ppm) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ calculated for C17H21N2O2S: 329.12) .
- IR Spectroscopy: Confirms urea C=O stretch (~1640–1680 cm⁻¹) and hydroxyl group (~3400 cm⁻¹) .
- Unique Features: Compared to analogs (e.g., ethyl or methyl chain variants), the propyl linker and thiophene-3-yl group enhance steric bulk and π-π stacking potential, influencing receptor binding .
Q. What preliminary biological assays are recommended to evaluate its activity?
- Methodological Answer:
- In Vitro Screening:
- Enzyme Inhibition: Test against kinases (e.g., JAK2) or phosphatases using fluorogenic substrates .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Receptor Binding: Radioligand displacement assays for GPCRs or nuclear receptors .
- Comparisons: Benchmark against structurally similar compounds (e.g., 1-(3,4-dimethylphenyl)-3-(3-hydroxypropyl)urea) to assess SAR .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side products?
- Methodological Answer:
- Solvent Optimization: Replace dichloromethane with THF or DMF to improve solubility of intermediates .
- Catalysis: Use DMAP or DBU to accelerate urea bond formation .
- Flow Chemistry: Implement continuous flow reactors for precise temperature control and reduced reaction time (yield increase by ~15–20%) .
- By-Product Analysis: Monitor via LC-MS; quench unreacted isocyanate with methanol to prevent oligomerization .
Q. How to resolve contradictions in biological activity data across different assays?
- Methodological Answer:
- Assay Conditions: Standardize pH, temperature, and cell passage number. For example, serum-free conditions may reduce false positives in kinase assays .
- Impurity Profiling: Use LC-MS to rule out degradation products (e.g., hydrolyzed urea).
- Pharmacokinetic Factors: Evaluate membrane permeability (Caco-2 assay) and metabolic stability (microsomal incubation) to explain discrepancies between in vitro and in vivo results .
Q. What computational strategies support structure-activity relationship (SAR) studies?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets). Focus on hydrogen bonds between urea NH and Asp/Glu residues .
- MD Simulations: Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes .
- QSAR Models: Train regression models on analog datasets (e.g., IC50 vs. substituent electronegativity) to predict activity of novel derivatives .
Q. What mechanistic studies elucidate its mode of action in enzyme inhibition?
- Methodological Answer:
- Kinetic Analysis: Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .
- X-ray Crystallography: Co-crystallize the compound with target enzymes (e.g., PDB deposition for public access) .
- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) to identify driving forces (e.g., hydrophobic vs. hydrogen bonding) .
Q. How can solubility and stability challenges be addressed for in vivo studies?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
